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Compound of Interest

Compound Name: Neoeriocitrin

Cat. No.: B1678166 Get Quote

Introduction Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, is

recognized for its significant antioxidant properties. Accurate quantification of this bioactive

compound in plant extracts is crucial for quality control, standardization of herbal products, and

further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled

with an Ultraviolet (UV) detector is a widely used analytical technique for this purpose, offering

excellent resolution and sensitivity.[1][2] This method relies on a reversed-phase

chromatography principle to separate neoeriocitrin from other components in the complex

plant matrix, followed by its detection and quantification based on its characteristic UV

absorbance.

Principle of the Method The method employs a Reversed-Phase HPLC (RP-HPLC) system. A

C18 column is used as the stationary phase, which retains nonpolar compounds more strongly.

The mobile phase consists of a mixture of an aqueous solvent (acidified water) and an organic

solvent (methanol or acetonitrile). By gradually increasing the proportion of the organic solvent

(gradient elution), compounds are eluted from the column based on their polarity.

Neoeriocitrin, being a moderately polar compound, is well-resolved from other

phytochemicals. The eluting compound is then passed through a UV detector set at a specific

wavelength where neoeriocitrin exhibits maximum absorbance, typically around 282 nm,

allowing for its accurate quantification.[3][4]

Experimental Protocols
1. Materials and Reagents
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Neoeriocitrin analytical standard (≥98% purity)

HPLC-grade methanol

HPLC-grade acetonitrile

HPLC-grade water

Formic acid (or Trifluoroacetic acid, TFA)

Plant material (e.g., dried citrus peel powder)

0.22 µm or 0.45 µm syringe filters

2. Instrumentation

HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and

a Diode Array Detector (DAD) or UV-Vis detector.

Analytical balance

Ultrasonic bath

Centrifuge

Vortex mixer

3. Chromatographic Conditions A validated set of chromatographic conditions is essential for

achieving optimal separation and quantification.
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Parameter Specification

Column
C18 reversed-phase column (e.g., 250 mm x 4.6

mm, 5 µm)[5]

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B
Acetonitrile (or Methanol) with 0.1% Formic

Acid[6]

Gradient Elution
0-5 min: 15% B; 5-20 min: 15-40% B; 20-25

min: 40-80% B; 25-30 min: 80-15% B

Flow Rate 1.0 mL/min[7][8]

Column Temperature 30°C[6]

Injection Volume 10 µL

Detection Wavelength 282 nm[3]

4. Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neoeriocitrin standard and

dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50,

100 µg/mL) by serially diluting the stock solution with methanol. Store these solutions at 4°C,

protected from light.

5. Sample Preparation Protocol The extraction procedure is critical for obtaining accurate

quantitative results.

Extraction: Accurately weigh approximately 1.0 g of the homogenized, dried plant powder

into a centrifuge tube. Add 20 mL of 70% methanol-water solution.

Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30

minutes to facilitate extraction.
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Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant

material.[1]

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an

HPLC vial.

Injection: The filtered extract is now ready for injection into the HPLC system.

Diagram: Experimental Workflow for Neoeriocitrin Quantification

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.mdpi.com/2076-3921/14/1/20
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Experimental Workflow
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Caption: A flowchart of the sample preparation and analysis process.
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Method Validation
To ensure the reliability and accuracy of the analytical method, it must be validated according

to the International Conference on Harmonization (ICH) guidelines. Key validation parameters

are summarized below.[6][9]
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Parameter Methodology Acceptance Criteria

Specificity

Compare the chromatogram of

a blank, a standard, and a

plant extract to ensure no

interfering peaks at the

retention time of neoeriocitrin.

The peak for neoeriocitrin in

the sample should be pure and

have no co-eluting peaks.

Linearity

Analyze a series of at least five

concentrations of the standard

solution. Plot a calibration

curve of peak area vs.

concentration.

Correlation coefficient (R²) ≥

0.999.[6][10]

Limit of Detection (LOD)

Determined based on the

signal-to-noise ratio (typically

3:1) or from the standard

deviation of the response and

the slope of the calibration

curve.

The lowest concentration of

analyte that can be reliably

detected.

Limit of Quantitation (LOQ)

Determined based on the

signal-to-noise ratio (typically

10:1) or from the standard

deviation of the response and

the slope of the calibration

curve.

The lowest concentration of

analyte that can be quantified

with acceptable precision and

accuracy.[8]

Accuracy (% Recovery)

Spike a known amount of

neoeriocitrin standard into a

pre-analyzed plant extract at

three different concentration

levels. Calculate the

percentage recovery.

Recovery should be within 90-

110%.[9][10][11]

Precision (RSD%) Repeatability (Intra-day):

Analyze replicate injections of

the same sample on the same

day. Intermediate Precision

Relative Standard Deviation

(RSD) ≤ 5%.[9][11]
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(Inter-day): Analyze the sample

on different days.

Diagram: HPLC Method Validation Parameters

Figure 2: Method Validation Workflow
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Caption: Key parameters for the validation of the analytical method.

Data Analysis and Results
1. Calibration Curve A linear regression is performed on the data obtained from the working

standard solutions (peak area vs. concentration). The resulting equation (y = mx + c) and the

correlation coefficient (R²) are used for quantification.

2. Quantification of Neoeriocitrin in Samples The peak area corresponding to neoeriocitrin in

the sample chromatogram is used to calculate its concentration using the calibration curve

equation. The final amount is typically expressed as micrograms per gram (µg/g) or milligrams

per gram (mg/g) of the dry weight of the plant material.

Example Quantitative Data
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Sample ID
Retention Time
(min)

Peak Area
Concentration
in Extract
(µg/mL)

Concentration
in Plant (mg/g
DW)

Standard (25

µg/mL)
14.2 450150 25.0 N/A

Citrus Peel

Extract A
14.3 360120 20.0 4.0

Citrus Leaf

Extract B
14.2 90030 5.0 1.0

Note: DW = Dry Weight. Calculations assume a 1g sample extracted in 20 mL of solvent.

Conclusion The described HPLC-UV method is specific, accurate, and precise for the

quantification of neoeriocitrin in plant extracts. The detailed protocol for sample preparation,

chromatographic separation, and method validation provides a robust framework for natural

product analysis, ensuring reliable data for quality control and research applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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